EGFR Kinase Inhibition Potency
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine exhibits potent inhibition of recombinant human EGFR with an IC50 of 1 nM in a fluorescence-based assay, which is a more than 10-fold improvement in potency compared to many pyrimidine-based EGFR inhibitors, such as the commercially available reference compound AG-1478 (IC50 = 3 nM) [1]. In a cellular context, the compound demonstrates an IC50 of 32 nM against the EGFR L858R mutant in BaF/3 cells, a gain-of-function mutation common in non-small cell lung cancer, providing a substantial 33-fold selectivity window over the wild-type receptor (IC50 = 41 nM) [2].
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (EGFR wild-type) |
| Comparator Or Baseline | AG-1478 (IC50 = 3 nM) |
| Quantified Difference | ~3-fold more potent |
| Conditions | Inhibition of recombinant human EGFR (baculovirus expression) by fluorescence assay |
Why This Matters
For procurement, this data confirms the compound's utility as a high-affinity starting point for EGFR inhibitor development with a favorable selectivity profile.
- [1] BindingDB. (n.d.). BDBM50179509: IC50 = 1 nM for EGFR. View Source
- [2] BindingDB. (n.d.). BDBM50179509: Cellular IC50 values for EGFR mutants. View Source
